4-Bromo-4'-iodobiphenyl CAS number 105946-82-5 properties
4-Bromo-4'-iodobiphenyl CAS number 105946-82-5 properties
An In-depth Technical Guide to 4-Bromo-4'-iodobiphenyl (CAS Number: 105946-82-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of 4-Bromo-4'-iodobiphenyl. It is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and medicinal chemistry.
Core Properties and Data
4-Bromo-4'-iodobiphenyl is a dihalogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is largely defined by the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for selective and sequential chemical transformations.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-4'-iodobiphenyl are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 105946-82-5 | [1][2] |
| Molecular Formula | C₁₂H₈BrI | [1][3] |
| Molecular Weight | 359.00 g/mol | [1][3] |
| Appearance | Off-white solid/crystalline powder | [1] |
| Melting Point | 175 - 179 °C | [1] |
| Boiling Point | 369.3 °C at 760 mmHg | |
| Purity | ≥ 99% (HPLC) | [1] |
Spectroscopic Data
| Spectroscopic Technique | Data Availability | Source(s) |
| ¹³C NMR | Spectrum available | [3] |
| GC-MS | Spectrum available | [3] |
| IR | Vapor Phase IR Spectrum available | [3] |
Synthesis and Experimental Protocols
Synthesis of 4-Bromo-4'-iodobiphenyl
A common method for the synthesis of 4-Bromo-4'-iodobiphenyl is the iodination of 4-bromobiphenyl. A high-yield protocol is described in the literature.[2]
Experimental Protocol:
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Reaction Setup: In a reaction flask under an argon atmosphere, sequentially add 4-bromobiphenyl (47.0 g, 201.6 mmol), iodine (23.0 g, 90.6 mmol), and disodium hydriodate (9.4 g, 41.2 mmol).[2]
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Addition of Solvents and Acid: To the reaction mixture, add water (42 mL), acetic acid (360 mL), and sulfuric acid (11 mL).[2]
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Reaction Conditions: Heat the mixture to 65 °C and stir for 30 minutes. Then, increase the temperature to 90 °C and continue stirring for 6 hours.[2]
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Work-up and Purification: Upon completion of the reaction, slowly pour the mixture into ice water to precipitate the product. Collect the solid by filtration and wash sequentially with water and methanol. This procedure yields 4-bromo-4'-iodobiphenyl as a white solid (67.0 g, 93% yield).[2]
Caption: Workflow for the synthesis of 4-Bromo-4'-iodobiphenyl.
Key Applications and Methodologies
The unique structure of 4-Bromo-4'-iodobiphenyl, with two different halogen atoms, makes it a highly valuable intermediate in selective cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the stepwise and controlled synthesis of complex molecules.
Selective Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective substitution at the iodine position, leaving the bromine atom available for subsequent transformations.[4][5][6]
Experimental Protocol for Selective Mono-Arylation:
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Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine 4-Bromo-4'-iodobiphenyl (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[5]
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]
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Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[5][6]
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Solvent Addition and Reaction: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 12-24 hours.[6]
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Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-4'-aryl-biphenyl.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Role in Materials Science
4-Bromo-4'-iodobiphenyl is a key precursor in the synthesis of advanced materials, particularly for organic electronics. It is used to create conjugated polymers and oligomers that are essential components of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][7] The biphenyl core contributes to the rigidity and linearity of the resulting molecules, which influences molecular packing and, consequently, the charge transport properties of the material.[7]
Charge Transport in Derived Materials
In organic semiconductors derived from biphenyl units, charge transport typically occurs via a "hopping" mechanism. Charge carriers (electrons or holes) are localized on individual molecules or conjugated segments and move through the material by hopping from one molecule to an adjacent one. The efficiency of this process is highly dependent on the energetic alignment and spatial overlap of the molecular orbitals of neighboring molecules.
Caption: Conceptual diagram of charge (hole) hopping in an organic semiconductor.
Safety and Handling
4-Bromo-4'-iodobiphenyl should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
4-Bromo-4'-iodobiphenyl is a pivotal chemical intermediate with significant applications in the development of pharmaceuticals and advanced functional materials. Its dihalogenated structure with differential reactivity allows for precise and selective synthetic transformations, making it an invaluable tool for researchers and scientists. Understanding its core properties and experimental protocols is essential for leveraging its full potential in innovative research and development.
